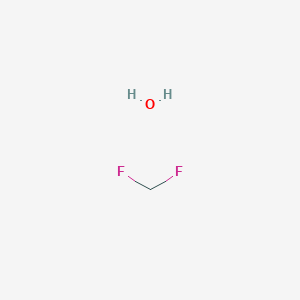
Difluoromethane water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Difluoromethane is synthesized through the reaction of dichloromethane and hydrogen fluoride in the presence of a fluorination catalyst such as antimony pentachloride (SbCl₅). This reaction is typically carried out in the liquid phase . Industrial production methods have evolved to allow for continuous production in isolated chambers to mitigate the hazardous properties of hydrogen fluoride .
Analyse Des Réactions Chimiques
Difluoromethane undergoes various chemical reactions, including:
Oxidation: Difluoromethane can be oxidized to produce carbon dioxide and hydrogen fluoride.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Hydrolysis: In atmospheric water, difluoromethane hydrolyzes to form carbon dioxide and hydrogen fluoride.
Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions are typically carbon dioxide and hydrogen fluoride .
Applications De Recherche Scientifique
Difluoromethane has several scientific research applications:
Refrigeration: It is widely used as a refrigerant due to its low global warming potential and high efficiency.
Fire Suppression: Difluoromethane is used in fire suppression systems because of its ability to undergo endothermic processes.
Absorption and Separation: Recent studies have focused on using difluoromethane in absorption and separation processes, particularly with deep eutectic solvents and ionic liquids
Mécanisme D'action
The mechanism by which difluoromethane exerts its effects involves its high thermal stability and ability to undergo endothermic processes. In refrigeration, it absorbs heat from the environment, which is then released elsewhere, providing a cooling effect . In fire suppression, the endothermic reaction helps to absorb heat and suppress flames .
Comparaison Avec Des Composés Similaires
Difluoromethane is unique among hydrofluorocarbons due to its low global warming potential and high efficiency as a refrigerant. Similar compounds include:
Chlorodifluoromethane (CHClF₂): Also used as a refrigerant but has a higher global warming potential.
Trifluoromethane (CHF₃): Used in the semiconductor industry but is less efficient as a refrigerant compared to difluoromethane
Difluoromethane stands out due to its balance of efficiency and environmental impact, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
163227-90-5 |
|---|---|
Formule moléculaire |
CH4F2O |
Poids moléculaire |
70.039 g/mol |
Nom IUPAC |
difluoromethane;hydrate |
InChI |
InChI=1S/CH2F2.H2O/c2-1-3;/h1H2;1H2 |
Clé InChI |
QREWGZSYEAFPGU-UHFFFAOYSA-N |
SMILES canonique |
C(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


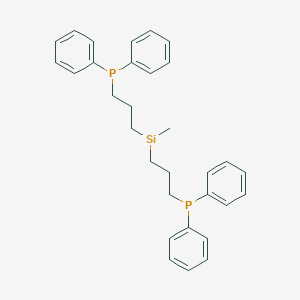
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
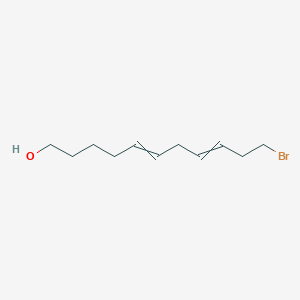
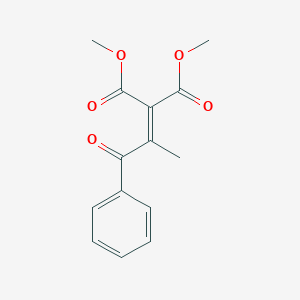
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
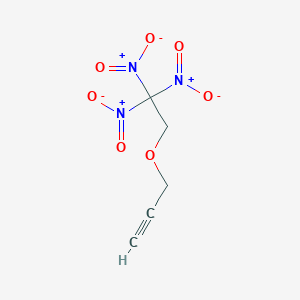

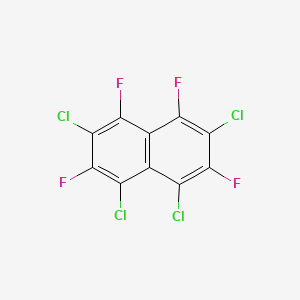
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
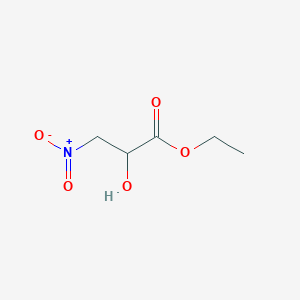
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
